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3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

Salt selection Solid‑state chemistry Pre‑formulation

3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS 1298094‑31‑1) is the oxalic acid co‑crystal of a fluorinated piperidine alcohol bearing a trifluoroethanol motif at the 3‑position of the piperidine ring. The free‑base form (CAS 1258651‑65‑8) has a molecular weight of 183.17 Da and a computed LogP of ~0.40, while the oxalate salt increases the formula weight to 273.21 Da and is supplied by multiple vendors at ≥95% purity.

Molecular Formula C9H14F3NO5
Molecular Weight 273.21 g/mol
Cat. No. B12068910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
Molecular FormulaC9H14F3NO5
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(C(F)(F)F)O.C(=O)(C(=O)O)O
InChIInChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
InChIKeyHFOXSBGABFJAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate – Procurement-Relevant Chemical Identity and Salt-Form Specifications


3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate (CAS 1298094‑31‑1) is the oxalic acid co‑crystal of a fluorinated piperidine alcohol bearing a trifluoroethanol motif at the 3‑position of the piperidine ring [1]. The free‑base form (CAS 1258651‑65‑8) has a molecular weight of 183.17 Da and a computed LogP of ~0.40, while the oxalate salt increases the formula weight to 273.21 Da and is supplied by multiple vendors at ≥95% purity . The compound belongs to the class of hydroxy‑trifluoroethyl‑piperidines, a sub‑family valued in medicinal chemistry as fluorinated, three‑dimensional building blocks for fragment‑based and structure‑guided lead discovery [2].

1
Fluorinated 3D fragment building block – hydroxy-trifluoroethyl piperidine scaffold for FBDD libraries
2
Defined oxalate salt stoichiometry – eliminates molarity ambiguity in solution preparation
3
3-position attachment – unique pharmacophore vector compared to 4-isomer

Why 3‑(1‑Hydroxy‑2,2,2‑trifluoroethyl)piperidine oxalate Cannot Be Replaced by a Generic Piperidine or a Positional Isomer Without Losing Key Physicochemical and Recognition Properties


Substituting this compound with the free‑base form, a different salt (e.g., hydrochloride), or the 4‑positional isomer alters properties that are critical for reproducible crystallisation, solubility, lipophilicity, and molecular recognition [1][2]. The oxalate counter‑ion confers a distinct crystalline habit and higher aqueous solubility compared with the neutral free base, which directly impacts solid‑state handling, formulation, and co‑crystallisation experiments . Moving the hydroxy‑trifluoroethyl group from the 3‑ to the 4‑position changes the spatial orientation of the hydrogen‑bond donor/acceptor pair and the computed LogD, which can redirect fragment screening hits toward different protein pockets [2]. Therefore, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and structure‑activity relationship (SAR) continuity.

Free base
Oil or low-melting solid with lower molecular weight; salt-form absence may lead to molarity errors and compromise crystallisation reproducibility.
Hydrochloride
Different counter-ion and molecular weight; higher hygroscopicity can affect long-term handling and co-crystallisation outcomes versus oxalate.
4‑Isomer
Altered LogD and H‑bond vector orientation may redirect fragment hits to different protein pockets, disrupting SAR continuity.

Quantitative Differentiation Evidence: 3‑(1‑Hydroxy‑2,2,2‑trifluoroethyl)piperidine oxalate vs Closest Analogs


Molecular Weight and Salt‑Form Identity Differentiate the Oxalate from the Free Base and Hydrochloride Forms

The oxalate salt (CAS 1298094‑31‑1) has a molecular formula of C₉H₁₄F₃NO₅ and a molecular weight of 273.21 g/mol, whereas the free base (CAS 1258651‑65‑8) has the formula C₇H₁₂F₃NO and a molecular weight of 183.17 g/mol . The hydrochloride salt (CAS 1283718‑82‑0) has a molecular weight of 219.63 g/mol [1]. The oxalate salt therefore provides a 49% mass increase over the free base and a 24% increase over the hydrochloride, which directly affects molarity calculations, dosing in biological assays, and shipping/handling logistics.

Molecular Weight & Salt Identity
Head-to-head comparison
Oxalate salt: 273.21 g/mol
Free base: 183.17 g/mol
Hydrochloride: 219.63 g/mol
Salt-form selection directly impacts solution preparation accuracy.
+49% mass vs free base; +24% vs HCl.
Salt selection Solid‑state chemistry Pre‑formulation

Computed Lipophilicity (LogP) and pH‑Dependent Distribution Coefficient (LogD) Distinguish the Oxalate Salt from the Free Base

The free base exhibits a computed LogP of 0.40 and a LogD (pH 7.4) of –1.84, indicating moderate lipophilicity and significant ionisation at physiological pH due to the basic piperidine nitrogen (computed pKa ≈ 11.26) [1]. The oxalate salt, having the piperidine nitrogen protonated by oxalic acid, is expected to be substantially more hydrophilic (estimated LogD₇.₄ < –3.0) and to have markedly higher aqueous solubility [2]. Although experimental LogD values for the oxalate salt are not publicly available, the direction and magnitude of the shift are consistent with well‑established salt‑formation principles: organic acid salts of secondary amines routinely lower LogD by 2–4 log units [3].

Computed Lipophilicity Shift
Class-level inference
Oxalate salt (est.) LogD7.4 Free base (computed) LogD7.4 = –1.84
Markedly higher hydrophilicity alters partitioning and solubility.
ΔLogD >1.2 units inferred from amine-oxalate behaviour; experimental data not available.
Lipophilicity ADME prediction Physicochemical profiling

Regioisomeric Substitution (3‑ vs 4‑Position) Produces Distinct 3D Pharmacophore Geometry and LogD Values

The 3‑substituted free base (CAS 1258651‑65‑8) and the 4‑substituted free base (CAS 1298094‑30‑0 free‑base equivalent) share the same molecular formula (C₇H₁₂F₃NO) but differ in the attachment point of the hydroxy‑trifluoroethyl group. This regioisomerism alters the computed LogD₇.₄ from –1.84 (3‑position) [1] to an estimated –1.5 to –1.2 (4‑position) due to the different electronic environment around the piperidine nitrogen . The 3‑substituted isomer presents the hydroxyl and trifluoromethyl groups in a more sterically constrained orientation, which modifies the vector of hydrogen‑bonding interactions relative to the basic nitrogen. In fragment‑based screening, such geometric differences can redirect binding to entirely different protein sites .

Regioisomer Pharmacophore
Cross-study comparable
3‑substituted: LogD7.4 –1.84, H‑bond at C3 vector
4‑substituted (est.): LogD7.4 –1.5 to –1.2, altered dihedral angle
Regioisomer choice dictates fragment hit selectivity.
Computed properties; spatial orientation critical for binding pocket recognition.
Regioisomerism Fragment-based drug discovery Pharmacophore modelling

Oxalate Salt Provides Superior Crystallinity for X‑Ray Co‑Crystallography Relative to the Free Base and Hydrochloride

The oxalate salt of the 4‑positional isomer is explicitly marketed as a screening compound for GABA receptor modulation, with the oxalate counter‑ion specifically cited as enhancing crystallinity for X‑ray co‑crystallisation studies . The 3‑substituted oxalate (the target compound) shares the same counter‑ion advantage: the oxalate dianion forms strong hydrogen‑bonded networks with the protonated piperidine nitrogen, promoting the formation of diffraction‑quality crystals. In contrast, the free base is an oil or low‑melting solid that is notoriously difficult to crystallise, and the hydrochloride salt, while crystalline, often exhibits higher hygroscopicity and lower melting points than the corresponding oxalate [1]. Although no head‑to‑head crystallinity comparison data are published for the 3‑substituted pair specifically, the extensive precedent for oxalate salts in co‑crystallography supports a class‑level advantage [2].

Crystallinity for X-Ray
Supporting evidence
Oxalate salt reported to form ordered H‑bond networks; free base is oil/low-melting solid.
May improve diffraction-quality crystal yield.
Class‑level advantage; no direct head‑to‑head crystallinity data for this compound.
X-ray crystallography Salt screening Structural biology

Recommended Application Scenarios for 3‑(1‑Hydroxy‑2,2,2‑trifluoroethyl)piperidine oxalate Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Libraries Requiring 3D‑Rich, Fluorinated Building Blocks with Defined Salt Stoichiometry

The oxalate salt's distinct molecular weight (273.21 g/mol) and salt‑form identity eliminate ambiguity in solution preparation for fragment screening. Its 3‑positional attachment of the hydroxy‑trifluoroethyl group provides a unique pharmacophore vector not available from the 4‑isomer, making it a valuable addition to 3D‑fragment libraries targeting novel binding pockets [1].

X‑Ray Co‑Crystallography and Structural Biology Campaigns Requiring Diffraction‑Quality Crystals

The oxalate counter‑ion promotes crystalline order through strong hydrogen‑bonded networks, a property leveraged by structural biology groups using the 4‑isomer for GABA receptor studies. The 3‑substituted oxalate offers the same crystallinity advantage for targets where the 3‑position geometry is required for binding .

Physicochemical Profiling and Salt‑Selection Studies in Pre‑Formulation

The compound serves as a model system for comparing free‑base, hydrochloride, and oxalate forms of fluorinated piperidine alcohols. The 49% mass difference and estimated >1 log unit LogD shift between free base and oxalate provide a quantifiable case study for salt‑selection decision matrices [1][2].

Synthesis of Fluorinated Piperidine Derivatives via N‑Functionalisation of a Pre‑Formed Salt

The oxalate salt can be neutralised in situ to liberate the free base for N‑alkylation, N‑acylation, or reductive amination, while the oxalate form provides superior storage stability and easier weighing compared with the hygroscopic free base. The well‑defined stoichiometry supports reproducible reaction scale‑up .

Application
Selection Property
Validation Focus
FBDD 3D‑fragment libraries
Fluorinated piperidine scaffold with unique 3‑position vector
Pharmacophore geometry and salt stoichiometry for screening
X‑ray co‑crystallography
Oxalate salt form supports crystallinity
Diffraction-quality crystal reproducibility
Pre‑formulation salt selection
Comparative salt-form physicochemical profiles
Salt-dependent LogD, solubility, and handling
Synthetic derivatization
Storage-stable, well-defined stoichiometry
In‑situ neutralization and N‑functionalization yield
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